molecular formula C25H25N8Na2O8PS B10826178 Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

Cat. No.: B10826178
M. Wt: 674.5 g/mol
InChI Key: HXINDCTZKGGRDE-JPKZNVRTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

ARQ736 is a small molecule drug that functions as a potent and selective inhibitor of the BRAF protein. BRAF is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are commonly associated with various cancers, including melanoma, colorectal cancer, and thyroid cancer .

Preparation Methods

ARQ736 is synthesized through a series of chemical reactions that involve the formation of a phosphate prodrug. The compound is highly soluble and readily converts to its active form, ARQ680, in the presence of phosphatases . The synthetic route involves the use of various reagents and conditions to achieve the desired chemical structure. Industrial production methods for ARQ736 are designed to ensure high purity and yield, making it suitable for research and clinical applications .

Chemical Reactions Analysis

ARQ736 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphatases, which convert ARQ736 to its active form, ARQ680 . The major products formed from these reactions are the active drug ARQ680 and its metabolites. The metabolic pathways of ARQ736 involve phase one and phase two reactions, including oxidations, demethylation, and glucuronidation .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C25H25N8Na2O8PS

Molecular Weight

674.5 g/mol

IUPAC Name

disodium;[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate

InChI

InChI=1S/C25H27N8O8PS.2Na/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36;;/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36);;/q;2*+1/p-2/t18-;;/m1../s1

InChI Key

HXINDCTZKGGRDE-JPKZNVRTSA-L

Isomeric SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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